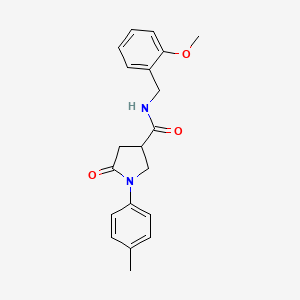
2-phenyl-4-(1-piperidinylmethylene)-1,3(2H,4H)-isoquinolinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-phenyl-4-(1-piperidinylmethylene)-1,3(2H,4H)-isoquinolinedione, commonly known as PPD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PPD is a synthetic compound that belongs to the family of isoquinoline derivatives and has been extensively studied for its unique properties and mechanism of action.
科学研究应用
PPD has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. PPD has been shown to exhibit potent antitumor activity in various cancer cell lines, making it a promising candidate for cancer therapy. In addition, PPD has been shown to possess potent antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases such as Alzheimer's and Parkinson's disease. PPD has also been studied for its potential applications in the field of neuroscience, where it has been shown to modulate the activity of neurotransmitters such as dopamine and serotonin.
作用机制
The mechanism of action of PPD involves its ability to inhibit the activity of various enzymes such as topoisomerase and tyrosine kinase, which are involved in the regulation of cell growth and proliferation. In addition, PPD has been shown to modulate the activity of various signaling pathways such as the MAPK/ERK pathway, which is involved in the regulation of cell survival and apoptosis.
Biochemical and Physiological Effects:
PPD has been shown to exhibit potent antitumor activity by inducing apoptosis and inhibiting the proliferation of cancer cells. PPD has also been shown to possess potent antioxidant and anti-inflammatory properties, which can protect against oxidative stress and inflammation-induced damage. In addition, PPD has been shown to modulate the activity of various neurotransmitters such as dopamine and serotonin, which can affect mood and behavior.
实验室实验的优点和局限性
PPD has several advantages for lab experiments, including its potency and selectivity towards various enzymes and signaling pathways. However, PPD has several limitations, including its low solubility in water and potential toxicity at high concentrations.
未来方向
There are several potential future directions for the study of PPD, including its potential applications in the field of cancer therapy, neurodegenerative diseases, and inflammatory diseases. In addition, future studies could focus on the optimization of the synthesis method of PPD and the development of novel derivatives with improved properties and selectivity. Furthermore, the potential toxicity of PPD at high concentrations should be further investigated to ensure its safety and efficacy for clinical use.
Conclusion:
In conclusion, PPD is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications in various fields. PPD has been extensively studied for its potential applications in cancer therapy, neurodegenerative diseases, and inflammatory diseases. The mechanism of action of PPD involves its ability to inhibit the activity of various enzymes and signaling pathways, which can affect cell growth, survival, and proliferation. While PPD has several advantages for lab experiments, including its potency and selectivity, it also has several limitations, including its low solubility in water and potential toxicity at high concentrations. Future studies could focus on the optimization of the synthesis method of PPD and the development of novel derivatives with improved properties and selectivity.
合成方法
The synthesis of PPD involves the condensation reaction of 2-phenyl-1,3-indandione and piperidine in the presence of acetic anhydride. The reaction yields PPD as a yellow crystalline solid, which can be further purified using various methods such as recrystallization or column chromatography.
属性
IUPAC Name |
(4E)-2-phenyl-4-(piperidin-1-ylmethylidene)isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c24-20-18-12-6-5-11-17(18)19(15-22-13-7-2-8-14-22)21(25)23(20)16-9-3-1-4-10-16/h1,3-6,9-12,15H,2,7-8,13-14H2/b19-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMPEXQOMNEMJS-XDJHFCHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C=C2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)/C=C/2\C3=CC=CC=C3C(=O)N(C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(acetylamino)phenyl]-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5169483.png)
![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(4-fluorobenzyl)acetamide](/img/structure/B5169489.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5169497.png)
![N-(3-bromophenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5169499.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B5169505.png)



![2-butyn-1-yl{[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}(2-furylmethyl)amine](/img/structure/B5169539.png)
![3-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-3-methyl-8-[(3-methylbutoxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B5169549.png)

![2-[1-(4-methoxyphenyl)-4-methyl-3-oxopentyl]-1H-indene-1,3(2H)-dione](/img/structure/B5169565.png)
